Erythromycin aspartate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Erythromycin aspartate is an enzyme.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Preparation

Erythromycin aspartate is synthesized by reacting erythromycin base with aspartic acid or its ammonium salt. The resulting compound is a white crystalline powder that exhibits high solubility in water (over 100 mg/ml at neutral pH) and maintains substantial antibiotic activity against gram-positive bacteria . This solubility allows for various modes of administration, including parenteral routes, which are preferred for achieving optimal therapeutic results.

Treatment of Infections

This compound is primarily used to treat infections caused by gram-positive bacteria. Its effectiveness has been documented in various clinical settings, particularly in patients with penicillin allergies or intolerances. For instance, a case report highlighted the successful use of erythromycin in treating pneumonia in a patient who could not tolerate penicillin, demonstrating its role as an alternative antibiotic .

Gastrointestinal Applications

Recent studies have investigated the use of erythromycin prior to endoscopy for acute upper gastrointestinal hemorrhage. A meta-analysis of randomized controlled trials indicated that erythromycin may improve gastric mucosa visualization during endoscopy, although its impact on serious adverse events remains uncertain . This application underscores the potential of this compound in enhancing diagnostic procedures.

Hepatic Encephalopathy Treatment

Erythromycin has been explored as a treatment option for hepatic encephalopathy, particularly in cirrhotic patients. A study showed that erythromycin could be effectively employed to manage this condition, suggesting its utility beyond traditional antibiotic applications .

Safety Profile and Side Effects

While this compound is generally well tolerated, it is important to consider potential side effects. A notable case reported severe rhabdomyolysis associated with erythromycin administration, emphasizing the need for caution in patients receiving concurrent medications metabolized by the CYP3A4 enzyme system . Monitoring liver function parameters during treatment has also been recommended to ensure patient safety .

Comparative Efficacy with Other Antibiotics

The efficacy of this compound has been compared with other antibiotics in various studies. For example, it was found to be effective against experimental staphylococcal infections and pneumococcal bronchopneumonia, outperforming both the parent compound and other derivatives like erythromycin cyclic 11,12-carbonate .

Data Table: Summary of Therapeutic Applications

Eigenschaften

CAS-Nummer |

30010-41-4 |

|---|---|

Molekularformel |

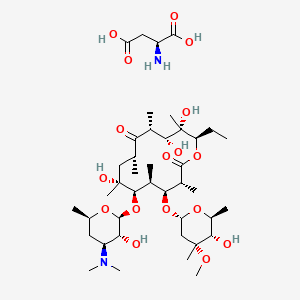

C41H74N2O17 |

Molekulargewicht |

867 g/mol |

IUPAC-Name |

(2S)-2-aminobutanedioic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C37H67NO13.C4H7NO4/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;5-2(4(8)9)1-3(6)7/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2H,1,5H2,(H,6,7)(H,8,9)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;2-/m10/s1 |

InChI-Schlüssel |

MVGQXQJJZQSBPZ-SVCGJITISA-N |

SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C(C(=O)O)N)C(=O)O |

Isomerische SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C([C@@H](C(=O)O)N)C(=O)O |

Kanonische SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C(C(=O)O)N)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Erythromycin aspartate; Erythromycin L-aspartate; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.